1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazoloquinazoline core, a piperazine ring, and an acetylphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved by reacting 2,3-dichloroquinoxaline with thiosemicarbazide in the presence of a suitable solvent like n-butanol under reflux conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine.
Attachment of the acetylphenyl group: This step involves the acylation of the piperazine ring with 4-acetylphenyl chloride in the presence of a base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid: This compound shares the acetylphenyl piperazine moiety but lacks the triazoloquinazoline core.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and a triazole moiety but differs in the substitution pattern and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H34N6O3 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3 |
InChI Key |
JRPYXAJKSVZOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Origin of Product |
United States |
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